
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and mesyloxymethyl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
准备方法
The synthesis of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves several steps, typically starting with the piperidine ring as the core structure. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the mesyloxymethyl group is added via a mesylation reaction using methanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine to neutralize the acidic by-products and facilitate the formation of the desired compound.
Industrial production methods for this compound may involve scaling up these reactions while ensuring the purity and yield are maintained. This often requires optimization of reaction parameters such as temperature, solvent choice, and reaction time.
化学反应分析
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The mesyloxymethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into its medicinal properties includes investigations into its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain targets. The mesyloxymethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-3-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a mesyloxymethyl group, leading to different reactivity and applications.
1-Benzyloxycarbonyl-3-chloromethylpiperidine: The presence of a chloromethyl group makes this compound more reactive in substitution reactions compared to the mesyloxymethyl derivative.
1-Benzyloxycarbonyl-3-aminomethylpiperidine: The aminomethyl group introduces basicity and potential for forming hydrogen bonds, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
属性
分子式 |
C15H21NO5S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-8-5-9-16(10-14)15(17)20-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI 键 |
IWIASIRXAVGINH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

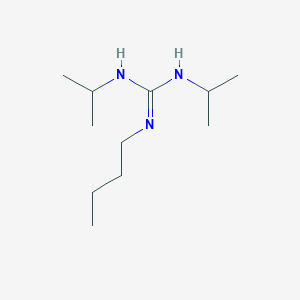

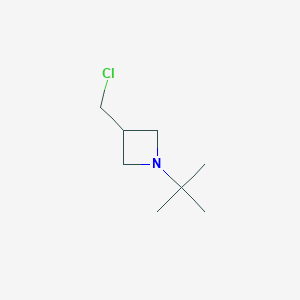
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enoic acid](/img/structure/B8632653.png)


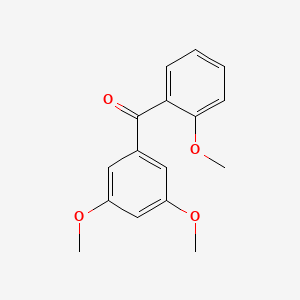
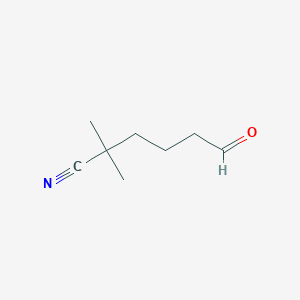
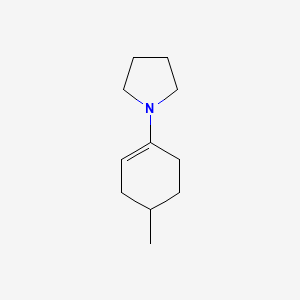
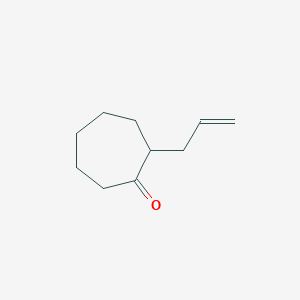

![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

